(3R,4S)-3-Methyl-piperidin-4-ylamine
Description
(3R,4S)-3-Methyl-piperidin-4-ylamine is a chiral piperidine derivative characterized by a methyl group at the 3-position and an amine group at the 4-position of the piperidine ring. Its stereochemistry (R configuration at C3 and S at C4) distinguishes it from other stereoisomers, such as (3R,4R) or (3S,4S) variants. This compound is a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like Tofacitinib citrate, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases .
The synthesis of such stereochemically defined piperidines often involves multi-step processes, including reductive amination, resolution using chiral acids, or catalytic asymmetric hydrogenation. For example, and describe the use of intermediates like 1-Benzyl-4-methylpiperidin-3-one and resolution with ditoluoyl (L)-tartaric acid to isolate enantiomerically pure products .
Properties
IUPAC Name |
(3R,4S)-3-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXUVZTKVXBSD-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Protocol (Patent EP2994454B1):
-
Racemic Synthesis :
-
Starting Material : 3-Amino-4-methylpyridine is acylated with acetyl chloride in acetic acid to form N-acetyl-3-amino-4-methylpyridine.
-
Benzylation : Reaction with benzyl chloride in toluene at 110°C introduces a benzyl protecting group.
-
Reduction : Sodium borohydride in methanol reduces the pyridine ring to piperidine, yielding racemic 1-benzyl-4-methylpiperidin-3-yl)methylamine.
-
-
Resolution :
Yield : 65–72% after resolution and deprotection.
Advantages : Scalable, avoids hazardous reagents.
Limitations : Requires multiple crystallization steps, generating waste.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of enamine intermediates offers a direct route to the target compound with high stereoselectivity. This method leverages chiral metal catalysts to induce the desired configuration.
Representative Procedure (CN103254121A):
-
Enamine Formation :
-
2-Butenal reacts with N-PG-2-nitroethylamine (PG = protecting group) in the presence of a proline-derived organocatalyst to form (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine.
-
-
Hydrogenation :
Yield : 58–63% over three steps.
Catalyst Efficiency : Pd/C achieves >90% conversion with minimal racemization.
Enzymatic Kinetic Resolution
Lipase-mediated resolution provides an eco-friendly alternative, exploiting enzymes’ inherent chiral selectivity.
Method Overview (VulcanChem):
-
Substrate Preparation :
-
Racemic 3-Methyl-piperidin-4-ylamine is acylated with vinyl acetate to form N-acetyl derivatives.
-
-
Enzymatic Hydrolysis :
-
Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3S,4R)-enantiomer, leaving the (3R,4S)-enantiomer intact.
-
-
Separation :
Yield : 40–50% with 95–97% ee.
Conditions : Aqueous buffer, pH 7.5, 30°C.
Stereoselective Reductive Amination
Reductive amination of ketone precursors using chiral auxiliaries ensures stereochemical fidelity.
Industrial-Scale Synthesis (US20160122354A1):
-
Ketone Synthesis :
-
4-Methylpiperidin-3-one is prepared via oxidation of 4-methylpiperidine.
-
-
Amination :
-
Reaction with methylamine in the presence of (R)-BINAP-modified ruthenium catalysts induces asymmetric reductive amination.
-
-
Workup :
Yield : 70–75% with 99% ee.
Catalyst Loading : 0.5 mol% Ru/(R)-BINAP.
Comparison of Preparation Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Resolution | 65–72 | >98 | High | Moderate |
| Asymmetric Hydrogenation | 58–63 | 90–95 | Moderate | High |
| Enzymatic Resolution | 40–50 | 95–97 | Low | Low |
| Reductive Amination | 70–75 | 99 | High | High |
Key Insights :
-
Reductive amination offers the best balance of yield and enantiopurity for industrial applications.
-
Enzymatic methods , while sustainable, are less feasible for large-scale production due to lower yields.
Challenges and Innovations
Stereochemical Drift
Racemization during deprotection steps remains a critical issue. Recent advances in protecting groups (e.g., Boc, Fmoc) minimize this risk by enabling milder deprotection conditions.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Methyl-piperidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amine group to corresponding oxides or other higher oxidation states.
Reduction: The compound can be reduced to form different derivatives, often involving the reduction of the piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce different piperidine derivatives. Substitution reactions often result in the formation of new amine derivatives with varied functional groups.
Scientific Research Applications
(3R,4S)-3-Methyl-piperidin-4-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of (3R,4S)-3-Methyl-piperidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of piperidine derivatives significantly impacts their biological activity and synthetic utility. Below is a comparison with key stereoisomers:
Key Differences :
- The (3R,4R) isomer includes a benzyl group that requires deprotection in downstream steps, whereas the (3R,4S) variant may offer streamlined synthesis routes due to its unprotected amine.
- Stereochemical orientation affects binding to JAK enzymes; the (3R,4R) configuration is critical for Tofacitinib’s activity .
Structurally Related Piperidine Derivatives
Compound A : N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Structure : Combines a piperazine ring, trifluoromethylpyridine, and a cyclopentane backbone.
- Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride (STAB) and triethylamine in methylene chloride .
- Comparison :
- Complexity : Compound A has a larger, more rigid structure with trifluoromethyl and pyridyl groups, enhancing metabolic stability compared to simpler piperidines.
- Pharmacokinetics : The trifluoromethyl group improves lipophilicity and bioavailability, whereas (3R,4S)-3-Methyl-piperidin-4-ylamine’s smaller size may limit tissue penetration.
Compound B : (3S,4R)-4-Aminopiperidin-3-ol
- Structure : Hydroxyl group at C3 and amine at C4; opposite stereochemistry to (3R,4S)-3-Methyl-piperidin-4-ylamine.
- Comparison :
- Reactivity : The hydroxyl group in Compound B allows for glycosylation or phosphorylation, unlike the methyl group in (3R,4S)-3-Methyl-piperidin-4-ylamine.
- Biological Targets : Compound B is used in antiviral agents, while (3R,4S)-3-Methyl-piperidin-4-ylamine is tailored for kinase inhibition.
Research Findings and Implications
- Stereochemical Purity : The (3R,4R) isomer’s synthesis requires meticulous resolution (e.g., using ditoluoyl tartaric acid) to achieve >99% enantiomeric excess (ee), whereas the (3R,4S) variant’s synthesis may leverage asymmetric catalysis for efficiency .
- Structure-Activity Relationships (SAR) :
- Methyl groups at C3 enhance steric hindrance, influencing target selectivity.
- Bulkier substituents (e.g., benzyl in (3R,4R) variants) improve binding affinity but complicate synthetic workflows.
Biological Activity
(3R,4S)-3-Methyl-piperidin-4-ylamine is a chiral amine with a piperidine ring structure that has garnered attention for its potential biological activities. This compound's unique stereochemistry influences its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound exhibits distinct chemical properties due to its chiral nature. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse derivatives with potential biological applications.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Yields different amine derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Forms various substituted piperidines | Alkyl halides, acyl chlorides |
The biological activity of (3R,4S)-3-Methyl-piperidin-4-ylamine is primarily mediated through its interaction with specific molecular targets such as receptors and enzymes. It can act as an inhibitor or activator depending on the context. The compound's mechanism may involve binding to active or allosteric sites on proteins, leading to alterations in their activity and subsequent biological effects.
Biological Activity
Recent studies have highlighted the potential therapeutic effects of (3R,4S)-3-Methyl-piperidin-4-ylamine:
- Analgesic Properties : Research has identified derivatives of this compound as potent analgesics. For example, a study reported that a derivative exhibited effective analgesic activity with ED50 values of 0.54 mg/kg in hot plate tests and 0.021 mg/kg in antiwrithing models . The mechanism was linked to activation of the μ-opioid receptor (MOR), indicating potential for pain management without the side effects associated with traditional opioids.
- Inhibition of Type III Secretion System (T3SS) : Another study explored the compound's role in inhibiting bacterial secretion systems, which are critical for virulence in certain pathogens. High concentrations of related compounds resulted in significant inhibition of secretion processes .
Case Studies
-
Analgesic Activity :
- A derivative of (3R,4S)-3-Methyl-piperidin-4-ylamine was tested for analgesic efficacy using various pain models. Results indicated a strong analgesic effect mediated through MOR activation.
-
Antimicrobial Potential :
- In vitro studies have shown that certain derivatives possess antimicrobial properties against a range of pathogens, suggesting their potential use in developing new antibiotics or adjunct therapies for infectious diseases.
Q & A
Q. What are the key synthetic routes for (3R,4S)-3-Methyl-piperidin-4-ylamine, and what challenges arise during stereochemical control?
The synthesis of (3R,4S)-3-Methyl-piperidin-4-ylamine involves multi-step processes, including N-acylation, quaternization, partial reduction, and reductive amination. A critical challenge is maintaining stereochemical fidelity during steps like the resolution of enantiomers using chiral resolving agents (e.g., ditoluoyl-L-tartaric acid) . For example, Patent No. 08/2021 describes a process where 3-Amino-4-methyl pyridine undergoes sequential functionalization to yield the final intermediate for Tofacitinib citrate . Key optimization strategies include solvent selection (e.g., methanol for partial reduction) and catalytic conditions (e.g., titanium(IV) isopropoxide for reductive amination) .
Q. How is the stereochemistry of (3R,4S)-3-Methyl-piperidin-4-ylamine validated in synthetic intermediates?
Stereochemical validation relies on techniques like chiral HPLC, polarimetry, and X-ray crystallography. For example, intermediates such as 1-Benzyl-4-methylpiperidin-3-one require resolution using chiral acids to isolate the desired (3R,4R) configuration, which is critical for downstream biological activity . Nuclear Overhauser Effect (NOE) NMR experiments can also confirm spatial arrangements of substituents in piperidine rings .
Q. What is the role of (3R,4S)-3-Methyl-piperidin-4-ylamine in kinase inhibitor development?
This compound is a key intermediate in synthesizing (3R,4S)-Tofacitinib, a Janus kinase 3 (Jak3) inhibitor. Its structural features, such as the methyl group at C3 and amine at C4, contribute to binding affinity and selectivity in kinase inhibition assays. Researchers use enzymatic activity assays (e.g., ADP-Glo™ Kinase Assay) to evaluate inhibitory potency against Jak3 and related kinases .
Advanced Research Questions
Q. How can impurities in (3R,4S)-3-Methyl-piperidin-4-ylamine synthesis be characterized and mitigated?
Impurities often arise from incomplete reduction or racemization during resolution. Advanced analytical methods include:
Q. What strategies ensure high enantiomeric excess (ee) in large-scale production?
- Chiral Resolving Agents : Use of enantiopure tartaric acid derivatives for diastereomeric salt formation .
- Asymmetric Catalysis : Transition metal catalysts (e.g., Ru-BINAP complexes) for stereoselective hydrogenation of ketone intermediates .
- Process Analytical Technology (PAT) : Real-time monitoring of ee via inline Raman spectroscopy during crystallization .
Q. How does (3R,4S)-3-Methyl-piperidin-4-ylamine compare to other piperidine derivatives in kinase selectivity?
Comparative studies use:
- Kinase Profiling Panels : Broad-spectrum screening against 100+ kinases to identify off-target effects.
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes in Jak3 vs. structurally similar kinases like JAK1/JAK2 .
- Cellular Assays : Measurement of STAT phosphorylation in Jurkat T-cells to confirm pathway-specific inhibition .
Q. Are there alternative synthetic routes to avoid hazardous reagents (e.g., benzyl halides)?
Emerging approaches include:
Q. How is metabolic stability assessed for (3R,4S)-3-Methyl-piperidin-4-ylamine in preclinical studies?
- In Vitro Microsomal Assays : Incubation with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance (Clint).
- CYP450 Inhibition Screening : Evaluates potential drug-drug interactions using fluorogenic substrates .
- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction for pharmacokinetic modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
